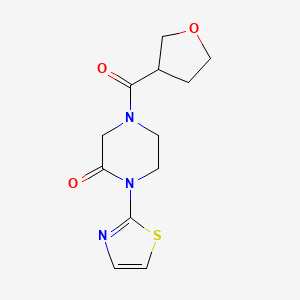

![molecular formula C19H20ClN5O2 B2718325 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-21-9](/img/structure/B2718325.png)

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrimidine and its fused derivatives, including pyrazolo[3,4-d]pyrimidine, pyrido[2,3-d]pyrimidine, quinazoline, and furo[2,3-d]pyrimidine compounds, have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and many pyrimidine and fused pyrimidine derivatives possess promising anticancer activity .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction between various precursors . For example, the synthetic route to obtain certain pyrrolidine-2,5-dione derivatives started with the reaction between maleic anhydride and aromatic amines, which yielded a compound that underwent further reactions .Molecular Structure Analysis

Pyrimidine ring and its fused derivatives are of great interest due to their biological potential . The structure of these compounds can vary depending on the location of the nitrogen atom in the ring .Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions. For instance, 2-Chloropyrimidine undergoes cobalt-catalyzed cross-coupling reaction with aryl halides .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives can vary widely and are influenced by the specific structure and substituents of the compound .Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Research into purinediones, such as the mentioned compound, often explores their synthesis and structural characteristics. For example, studies have detailed the synthesis of new [c,d]-fused purinediones, which are obtained through multi-step chemical processes. These compounds, including derivatives of 9-methyl-4,5-dihydro-6H,8H-pyrimido-[1,2,3-cd]purine-8,10(9H)-diones, are of interest due to their unique structural properties and potential biological activities (Ondrej imo et al., 1995). Such research underscores the complexity of synthesizing these molecules and the interest in their diverse chemical behaviors.

Chemical Properties and Reactions

The chemical behavior of purine-6,8-diones, which are structurally related to the mentioned compound, has been explored in depth. Studies have classified these compounds based on their ionization and methylation reactions, revealing insights into their reactivity and interaction with various chemical agents (M. Rahat et al., 1974). This research is crucial for understanding how modifications to the purine core can affect the overall properties of the molecule, potentially leading to applications in drug design and other areas of chemical research.

Potential Applications in Scientific Research

While the direct applications of 9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione were not found in the literature, the study of similar compounds suggests potential areas of interest. Compounds within this chemical family have been explored for their anti-inflammatory activities, as well as their potential roles in the design of inhibitors for enzymes like purine nucleoside phosphorylase (J. Kaminski et al., 1989). Additionally, their unique structural and electronic properties may offer avenues for research in materials science, particularly in the development of novel organic compounds with specific optical or electronic behaviors.

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-(3-chloro-2-methylphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN5O2/c1-4-9-25-17(26)15-16(22(3)19(25)27)21-18-23(10-6-11-24(15)18)14-8-5-7-13(20)12(14)2/h4-5,7-8H,1,6,9-11H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAMYDGODBKXZCJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

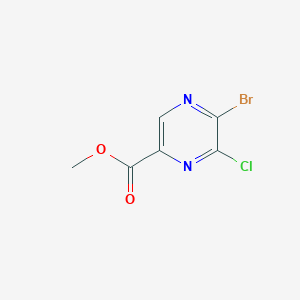

![5-(Pyridin-3-ylsulfonyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B2718244.png)

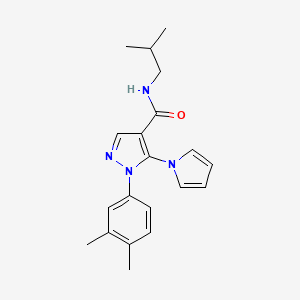

![N-(benzo[d]thiazol-2-yl)-2-(2-((4,6-dimethylpyrimidin-2-yl)amino)thiazol-4-yl)acetamide](/img/structure/B2718245.png)

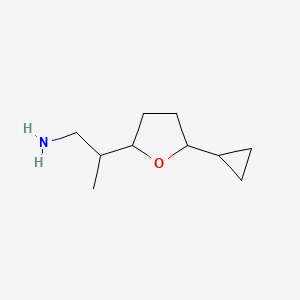

![4-ethoxy-N-[2-[3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B2718246.png)

![N-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2718247.png)

![N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2718250.png)

![7-(4-methoxyphenyl)-3-(4-nitrophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2718252.png)

![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)propanamide](/img/structure/B2718253.png)

![5-chloro-N-(4,6-dichlorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2718254.png)

![2-[4-[6-(3-Methylpyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2718257.png)

![3-chloro-N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2718263.png)